molecular formula C11H6N2O2 B575016 10,14-dioxa-1,8-diazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15),12-hexaene CAS No. 187091-68-5

10,14-dioxa-1,8-diazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15),12-hexaene

Katalognummer: B575016
CAS-Nummer: 187091-68-5
Molekulargewicht: 198.181
InChI-Schlüssel: WCMFKOUIMCAZME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole is a complex heterocyclic compound that features a fused ring system incorporating furan, oxazole, and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities .

Eigenschaften

CAS-Nummer

187091-68-5

Molekularformel

C11H6N2O2

Molekulargewicht

198.181

InChI

InChI=1S/C11H6N2O2/c1-2-4-8-7(3-1)12-11-13(8)10-9(15-11)5-6-14-10/h1-6H

InChI-Schlüssel

WCMFKOUIMCAZME-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(O3)C=CO4

Synonyme

Furo[2,3:4,5]oxazolo[3,2-a]benzimidazole(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole typically involves multi-step reactions. One efficient method includes a cascade approach combining Knoevenagel condensation, Michael addition, and intramolecular cyclization in a one-pot system using ethanol as the solvent . This method allows for the formation of the fused ring system in a single step, making it a convenient and efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The one-pot synthesis method mentioned above could be adapted for industrial production with appropriate scaling and optimization.

Analyse Chemischer Reaktionen

Types of Reactions

Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the fused ring system.

Wirkmechanismus

The mechanism of action of Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole is unique due to its specific combination of furan, oxazole, and benzimidazole rings, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.